2-Methoxy-2-(4-methoxyphenyl)ethanamine;hydrochloride
Description
Properties
IUPAC Name |
2-methoxy-2-(4-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-5-3-8(4-6-9)10(7-11)13-2;/h3-6,10H,7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPVPAXNDZLMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31367-43-8 | |
| Record name | Benzeneethanamine, β,4-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31367-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-Methoxy-2-(4-methoxyphenyl)ethanamine;hydrochloride, commonly referred to as a methoxy-substituted phenethylamine, exhibits significant biological activity due to its structural characteristics. This compound belongs to a class of molecules that can interact with various biological systems, particularly through mechanisms involving neurotransmitter modulation and enzyme interaction. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 236.71 g/mol
- Solubility : Poorly soluble in water, which may affect its bioavailability.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and metabolic pathways:
- Target Enzymes : It is hypothesized that 2-Methoxy-2-(4-methoxyphenyl)ethanamine may interact with cytochrome P450 enzymes, particularly CYP2D6, influencing the metabolism of various drugs that are substrates for this enzyme.
- Neurotransmitter Modulation : The compound's structural similarity to other phenethylamines suggests potential interactions with serotonin and dopamine receptors, which could lead to psychoactive effects or alterations in mood and cognition.
Biological Activity Data
| Biological Activity | IC50 Value (µM) | Cell Line | Reference |
|---|---|---|---|
| Antitumor Activity | 0.12 - 2.78 | MCF-7 (breast cancer) | |
| Cytotoxicity | 0.76 - 5.51 | A549 (lung cancer) | |
| Antioxidant Activity | Not specified | Various |
Case Studies
Several case studies have highlighted the clinical implications and biological effects of compounds structurally related to 2-Methoxy-2-(4-methoxyphenyl)ethanamine:
- Clinical Case Involving 25I-NBOMe : A patient presented with severe symptoms following exposure to a closely related phenethylamine derivative (25I-NBOMe). Symptoms included tachycardia, hypertension, and agitation, indicating significant neurotoxic potential associated with similar compounds .
- Detection Challenges in Toxicology : The detection of methoxy-substituted phenethylamines in biological samples poses challenges due to their structural variability and rapid metabolism. Reports indicate difficulties in testing for these compounds using standard immunoassays, leading to underreporting in clinical settings .
Pharmacokinetics
The pharmacokinetic profile of 2-Methoxy-2-(4-methoxyphenyl)ethanamine is characterized by:
- Absorption : Due to its low solubility in water, absorption may be limited.
- Metabolism : Potential metabolism via CYP450 enzymes could result in active metabolites that contribute to its biological effects.
- Excretion : Further studies are needed to elucidate the excretion pathways and half-life of the compound.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
The compound serves as a crucial intermediate in the synthesis of several important pharmaceuticals. Notably, it is utilized in the preparation of Carvedilol and Tamsulosin, both of which are widely prescribed medications for cardiovascular and urological conditions, respectively. Carvedilol is a non-selective beta-blocker used for treating heart failure and hypertension, while Tamsulosin is an alpha-1 adrenergic antagonist used primarily for benign prostatic hyperplasia (BPH) treatment .
Synthesis Process
The synthesis of 2-methoxy-2-(4-methoxyphenyl)ethanamine involves multiple steps, including the reaction of 2-alkoxy phenols with dihaloethanes to yield various derivatives. This multi-step process allows for the production of high-purity compounds suitable for pharmaceutical applications .
Neuropharmacology
Designer Drugs
The compound has been implicated in the development of novel psychoactive substances (NPS), particularly within the 2C drug class. For example, derivatives such as 25I-NBOMe are structurally related to 2-methoxy-2-(4-methoxyphenyl)ethanamine and have gained attention due to their potent hallucinogenic effects. Reports indicate that these compounds can lead to severe intoxication and pose significant public health risks .
Clinical Case Studies
Clinical reports highlight the dangers associated with exposure to such derivatives. For instance, a case study documented an individual experiencing severe symptoms following ingestion of 25I-NBOMe, emphasizing the need for accurate detection methods and understanding of metabolic pathways for these substances .
Analytical Chemistry
Metabolic Studies
Research on the metabolism of compounds related to 2-methoxy-2-(4-methoxyphenyl)ethanamine has been conducted to identify potential biomarkers for drug testing. Studies have focused on characterizing metabolites in biological samples using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). This research aids in understanding how these compounds are processed in the body and assists in developing reliable drug testing protocols .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Pharmaceuticals | Intermediate for Carvedilol and Tamsulosin synthesis. |
| Neuropharmacology | Involved in the development of designer drugs like 25I-NBOMe with hallucinogenic properties. |
| Analytical Chemistry | Used in metabolic studies for identifying biomarkers in drug testing. |
Chemical Reactions Analysis
Alkylation and Condensation Reactions
The compound participates in condensation reactions with ketones and aldehydes under acid catalysis. For example:
Reaction with 4-Methoxyacetophenone
A mixture of 4-methoxyacetophenone and (S)-(-)-α-methylbenzylamine undergoes condensation in the presence of p-toluenesulfonic acid (p-TsOH) in toluene. This reaction forms a Schiff base intermediate, (S)-[1-(4-methoxyphenyl)-ethylidene]-(1-phenylethyl)amine, through azeotropic water removal using a Dean-Stark trap .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 4-Methoxyacetophenone | Toluene, p-TsOH, reflux (125–130°C), 10–12 hrs | (S)-Schiff base intermediate | 180 g (syrup) |
Catalytic Hydrogenation
The Schiff base intermediate undergoes hydrogenation using palladium on carbon (Pd/C) under H₂ to yield (S,S)-[1-(4-methoxyphenyl)-ethyl]-(1-phenylethyl)amine .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 10% Pd/C, H₂ gas | Ethyl acetate, 35–40°C, 10–12 hrs | (S,S)-Amine-PTSA salt | 135 g (crystalline solid) |
Deprotection and Salt Formation
The amine-PTSA salt is treated with sodium hydroxide to liberate the free base, followed by hydrogenolysis to remove the benzyl group and yield 2-methoxy-2-(4-methoxyphenyl)ethylamine hydrochloride .
Stepwise Process:
-
Alkaline Hydrolysis : Suspension of the salt in water with 10% NaOH (pH >10) extracts the free base into methylene chloride .
-
Hydrogenolysis : Free base in methanol with Pd/C under H₂ at 50–55°C for 10–12 hrs removes the benzyl protecting group .
-
Salt Formation : Crude product is treated with isopropyl alcohol (IPA) and HCl to crystallize the hydrochloride salt .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Hydrolysis | 10% NaOH | Room temperature, 30 min | 75 g (free base) |
| Hydrogenolysis | 10% Pd/C, H₂ | Methanol, 50–55°C, 10–12 hrs | 45 g (crude) |
| Crystallization | IPA, HCl | Ethyl acetate, 25–30°C | 105 g (crystalline solid) |
Stereochemical Resolution
The compound’s enantiomers are resolved via diastereomeric salt formation. For instance, reaction with (S)-(-)-α-methylbenzylamine and subsequent crystallization produces enantiopure (S)-configured products .
| Chiral Resolving Agent | Solvent | Conditions | Optical Purity |
|---|---|---|---|
| (S)-(-)-α-Methylbenzylamine | Toluene | Reflux, 10–12 hrs | 100% (by HPLC) |
Reactivity in Solvent-Free Conditions
Analogous compounds react with α-hydroxycarboxylic acid esters under solvent-free, high-temperature conditions (melting point +20–100°C) . These conditions may apply to 2-methoxy-2-(4-methoxyphenyl)ethylamine for synthesizing amides or esters.
Stability and Degradation
The hydrochloride salt is stable under acidic conditions but degrades in strongly basic media, releasing the free amine. Stability data from PubChem indicate no decomposition under standard storage .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below summarizes critical structural and functional distinctions between the target compound and its analogs:
Pharmacological and Functional Insights
- Anti-Biofilm Activity : The analog 2-(4-methoxyphenyl)ethanamine hydrochloride inhibits glucosyltransferase (GtfC) in Streptococcus mutans, reducing biofilm formation by 79% at 10 µg/mL. The absence of the 2-methoxy group in this compound may enhance its solubility, improving biofilm penetration .
- CNS Effects: NBOMe compounds (e.g., 25B-NBOMe) exhibit hallucinogenic properties via 5-HT2A receptor agonism.
- Synthetic Utility: The target compound’s dual methoxy groups facilitate its role in constructing dihydroisoquinoline scaffolds, which are explored for serotonin receptor modulation. In contrast, Venlafaxine impurities with cyclohexyl groups demonstrate how steric bulk can alter antidepressant activity .
Physicochemical Properties
- Lipophilicity: The 2-methoxy substitution in the target compound increases steric hindrance compared to analogs like 2-(4-methoxyphenoxy)ethanamine hydrochloride, which has a flexible phenoxy linker. This difference may influence membrane permeability and metabolic stability .
- Hydrogen Bonding : The ethanamine backbone in the target compound allows for hydrogen bonding with residues like GLU527 (observed in HSP90 inhibitors), whereas fluorobenzyl-substituted analogs (e.g., N-(4-fluorobenzyl)-derivatives) prioritize hydrophobic interactions .
Preparation Methods
Synthesis via Acetamide Intermediate Hydrolysis (EP1506156A1)
Reaction Design and Mechanism
The method described in EP1506156A1 involves a two-step process:
- Formation of N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide : Guaiacol (2-methoxyphenol) reacts with 2-methyloxazoline at 160°C for 20 hours under solvent-free conditions. This nucleophilic ring-opening reaction exploits the oxazoline’s strained heterocycle, generating an acetamide intermediate with 76% yield.
- Hydrolysis to 2-(2-Methoxy-phenoxy)-ethylamine : The acetamide undergoes acid-catalyzed hydrolysis using 5N hydrochloric acid, followed by basification and distillation to isolate the free amine (74.8% yield).
Key Advantages:
- Solvent-free conditions reduce waste and cost.
- No di-/tri-substituted amine byproducts , unlike older halogen-based routes.
- Atmospheric pressure operation enhances safety.
Limitations:
- Restricted to ortho-methoxy substrates; adaptation for para-methoxyphenyl groups would require modified starting materials.
- High reaction temperatures (160°C) may limit energy efficiency.
Adaptability for Target Compound
To synthesize 2-methoxy-2-(4-methoxyphenyl)ethanamine hydrochloride, this method could be modified by replacing guaiacol with 4-methoxyphenol and adjusting the oxazoline reagent to introduce the second methoxy group. However, steric hindrance at the para position may necessitate longer reaction times or higher temperatures.
Benzyl Imine Intermediate Route (CN103936599A)
Synthetic Pathway
CN103936599A outlines a four-step sequence:
- Benzyl imine formation : Benzaldehyde reacts with ethanolamine under azeotropic dehydration (80–145°C, 8–16 hours).
- Methylation : The imine intermediate is treated with methylating agents (e.g., methyl iodide) in the presence of acid scavengers like potassium carbonate.
- Deprotection : Hydrolysis with hydrochloric acid releases 2-methoxyethylamine hydrochloride.
- Purification : Distillation yields the final product with >99.7% purity.
Key Advantages:
- High purity outputs (>99.7%) suitable for pharmaceutical applications.
- Scalable azeotropic dehydration minimizes water interference.
Limitations:
- Multiple purification steps (e.g., distillation, solvent extraction) increase complexity.
- Use of benzaldehyde introduces potential toxicity concerns.
Application to Target Molecule
Introducing a 4-methoxyphenyl group would require substituting benzaldehyde with 4-methoxybenzaldehyde in the imine formation step. Subsequent methylation and deprotection could then yield the desired ethanamine backbone. However, steric and electronic effects from the para-methoxy group might slow imine formation, necessitating catalyst optimization.
Chiral Auxiliary-Assisted Synthesis (WO2015159170A2)
Enantioselective Approach
WO2015159170A2 focuses on synthesizing enantiomerically pure 1-(4-methoxyphenyl)ethylamine using chiral auxiliaries:
- Imine formation : 4-Methoxyacetophenone condenses with (S)-(-)-α-methylbenzylamine in toluene with p-toluenesulfonic acid.
- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the imine to the amine.
- Resolution : Acid-base extraction isolates the target enantiomer.
Key Advantages:
Limitations:
- Multi-step crystallization increases process time.
- Palladium catalyst recovery is essential for cost-effectiveness.
Relevance to Target Compound
To adapt this method for 2-methoxy-2-(4-methoxyphenyl)ethanamine, the ketone precursor must incorporate both methoxy groups. For instance, 4-methoxypropiophenone could serve as the starting material. Chiral induction using (S)-(-)-α-methylbenzylamine would then control stereochemistry at the amine center.
Comparative Analysis of Methodologies
Industrial Viability Assessment
- EP1506156A1 offers the most straightforward route for non-chiral targets, with minimal waste and high yields.
- CN103936599A excels in purity but requires rigorous solvent management.
- WO2015159170A2 is optimal for enantiopure synthesis but demands catalyst recycling systems.
Q & A
Q. How to interpret conflicting cytotoxicity results in different cell lines?
- Approach :
- Normalize data to cell viability controls (e.g., MTT assay).
- Check metabolic activity interference (e.g., compound autofluorescence in Alamar Blue assays).
- Use isogenic cell lines to isolate genetic variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
